Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a 4-chlorophenyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chlorophenyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-(4-chlorophenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbamate group into an amine group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 4-chlorophenyl group is replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium azide, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new inhibitors for therapeutic purposes.
Medicine: The compound has potential applications in the development of pharmaceuticals. It is explored for its activity against certain diseases and conditions, particularly those involving enzyme dysregulation.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides. Its effectiveness in controlling pests and weeds makes it valuable in agricultural practices.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chlorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can lead to the disruption of metabolic pathways and physiological processes in target organisms.
Comparison with Similar Compounds
Tert-butyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the methyl group.
N-(4-chlorophenyl)-N-methylcarbamate: Similar structure but lacks the tert-butyl group.
Tert-butyl N-methylcarbamate: Similar structure but lacks the 4-chlorophenyl group.
Uniqueness: Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate is unique due to the presence of all three functional groups: tert-butyl, 4-chlorophenyl, and methylcarbamate. This combination of groups imparts specific chemical and biological properties to the compound, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl N-(4-chlorophenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDSDFBJXPMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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